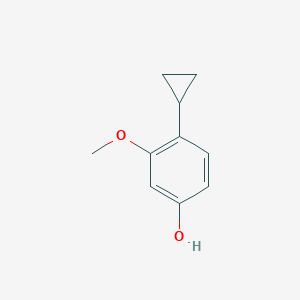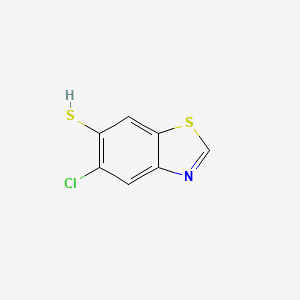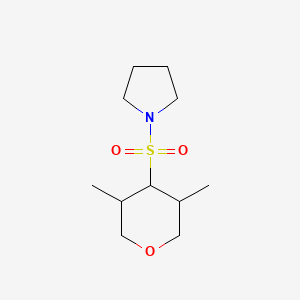
1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3,5-dimethyltetrahydro-2H-pyran. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new sulfonamide or thiol derivatives .
Scientific Research Applications
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 1-((3,5-dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or proteins, modulating their function. These interactions can affect biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl and tetrahydropyran groups.
Tetrahydropyran: Lacks the sulfonyl and pyrrolidine groups but shares the tetrahydropyran ring structure.
Sulfonyl Pyrrolidines: Compounds with similar sulfonyl and pyrrolidine groups but different substituents on the pyrrolidine ring
Uniqueness
1-((3,5-Dimethyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and tetrahydropyran groups distinguishes it from simpler analogs and enhances its potential for diverse applications .
Properties
Molecular Formula |
C11H21NO3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-(3,5-dimethyloxan-4-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H21NO3S/c1-9-7-15-8-10(2)11(9)16(13,14)12-5-3-4-6-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
CQNJYLYGFBVUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(C1S(=O)(=O)N2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


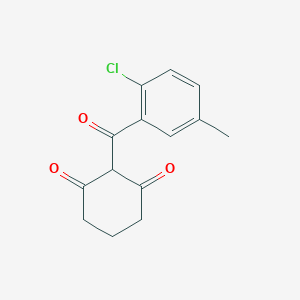
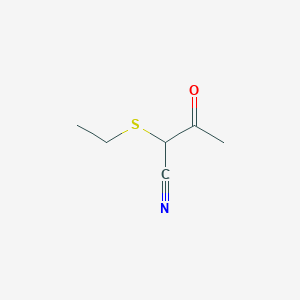
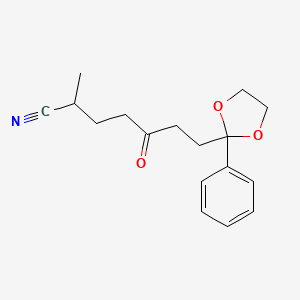

![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
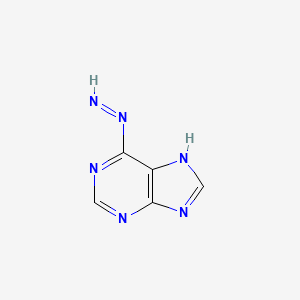
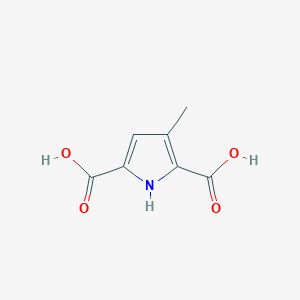
![5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one](/img/structure/B13966992.png)
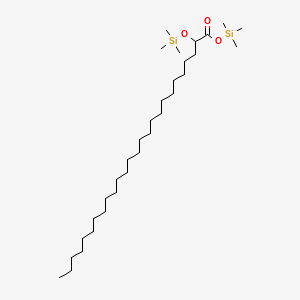
![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
